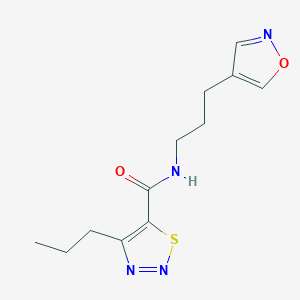

N-(3-(isoxazol-4-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-2-4-10-11(19-16-15-10)12(17)13-6-3-5-9-7-14-18-8-9/h7-8H,2-6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFITDPHEQAHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCCC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of an isoxazole ring , a thiadiazole moiety , and a carboxamide functional group . This structural arrangement contributes to its pharmacological properties and stability. The synthesis typically involves several steps that allow for the modification of substituents, facilitating the exploration of structure-activity relationships (SAR) .

Antitumor Activity

This compound has shown significant antitumor activity. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and DNA fragmentation .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| NCI-H460 | 17.82 | Caspase activation |

| SF-268 | 42.30 | DNA fragmentation |

In vivo studies in animal models indicated tumor growth inhibition without significant toxicity, suggesting a favorable therapeutic index .

Anti-inflammatory Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit anti-inflammatory effects. For instance, studies utilizing carrageenan-induced paw edema models revealed that compounds similar to this compound significantly reduced inflammation markers .

Table 2: Anti-inflammatory Activity Data

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Thiadiazole Derivative A | 100 | 50.05 |

| Thiadiazole Derivative B | 200 | 68.76 |

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inflammatory Pathway Modulation : Inhibition of pro-inflammatory cytokines and mediators.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress .

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in various settings:

- Cancer Treatment : In a study involving breast cancer cell lines (MCF7), the compound exhibited an IC50 value of 12.50 µM, demonstrating potent antitumor activity.

- Inflammation Models : In animal models, the compound showed a significant reduction in edema when administered at doses ranging from 100 to 200 mg/kg .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions that incorporate isoxazole derivatives and thiadiazole moieties. The synthetic pathways often leverage established methodologies in heterocyclic chemistry to achieve high yields and purity.

Antiviral Activity

Research has shown that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been investigated for their activity against various viral strains, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). Studies indicate that modifications to the thiadiazole structure can enhance antiviral potency by improving binding affinity to viral targets .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Research indicates that derivatives of thiadiazoles can inhibit cell proliferation in human prostate cancer and neuroblastoma cell lines. For example, certain modifications to the thiadiazole structure have resulted in compounds with IC50 values significantly lower than those of established chemotherapeutics like Imatinib .

Antibacterial Activity

Thiadiazole derivatives are also noted for their antibacterial properties. The incorporation of isoxazole rings has been linked to enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Therapeutic Potential

The therapeutic applications of this compound extend beyond its immediate biological activities. Its structural versatility allows for modifications that can tailor its pharmacokinetic properties, potentially leading to the development of novel therapies for infectious diseases and cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s uniqueness lies in its hybrid heterocyclic system (isoxazole + thiadiazole) and carboxamide linker. Below is a comparative analysis with related compounds from the evidence:

Functional Insights

Heterocyclic Core Impact :

- The thiadiazole ring in the target compound may enhance metabolic stability compared to purely carbocyclic systems. However, its 1,2,3-thiadiazole isomer is less common in drug discovery than 1,3,4-thiadiazoles (e.g., in ), which are more prevalent in antimicrobial agents .

- The isoxazole moiety (electron-rich heterocycle) could improve solubility or binding affinity to enzymes, as seen in kinase inhibitors.

Carboxamide Linker :

- The carboxamide group is a common pharmacophore in enzyme inhibitors (e.g., kinase or demethylase inhibitors). However, the propyl-isoxazole side chain distinguishes it from simpler alkyl or aryl carboxamides .

Activity Trends :

- Piperazine-containing analogs (e.g., 1c in ) show enhanced antimalarial activity due to improved solubility and target engagement. The absence of a piperazine group in the target compound may limit its efficacy in similar applications unless compensated by the isoxazole-thiadiazole synergy .

- Compared to PBIT (), which inhibits KDM5A via a benzisothiazolone core, the target compound lacks the sulfur-oxygen motif critical for chelating metal ions in demethylases.

Q & A

Q. What are the standard methodologies for synthesizing N-(3-(isoxazol-4-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how are yields optimized?

Synthesis typically involves multi-step reactions, including coupling of the isoxazole and thiadiazole moieties. Key steps:

- Isoxazole-propyl intermediate preparation : React 4-isoxazolepropylamine with activated esters (e.g., NHS esters) under anhydrous conditions .

- Thiadiazole-carboxamide formation : Use 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with coupling agents like EDCI/HOBt in DMF .

- Optimization : Control temperature (e.g., 0–5°C for amide coupling), pH (neutral to slightly basic), and solvent polarity to minimize side reactions. Yields >70% are achievable with HPLC purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its functional groups?

- NMR :

- ¹H NMR : Isoxazole protons appear as doublets near δ 8.5–9.0 ppm; thiadiazole methylenes show up as triplets at δ 3.0–3.5 ppm .

- ¹³C NMR : Thiadiazole C5 carbonyl resonates at ~165–170 ppm; isoxazole carbons appear at 95–105 ppm .

- MS : ESI-MS typically shows [M+H]⁺ peaks with accurate mass matching the molecular formula (C₁₃H₁₇N₅O₂S) .

Q. What are the primary stability concerns for this compound under varying storage conditions?

- Hydrolysis : The thiadiazole ring is susceptible to hydrolysis in acidic/basic conditions. Store at pH 6–8 in inert solvents (e.g., DMSO) .

- Light sensitivity : The isoxazole moiety may degrade under UV light; use amber vials and store at –20°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiadiazole and isoxazole moieties in novel reaction environments?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (FMOs). The thiadiazole’s LUMO (-1.5 eV) suggests nucleophilic attack at the sulfur atom .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize charge-separated intermediates, accelerating coupling reactions .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Metabolic stability assays : Test hepatic microsome stability (e.g., human S9 fraction) to identify rapid degradation in vivo .

- Protein binding studies : Use SPR or ITC to assess serum albumin binding, which may reduce free drug availability .

- Dose adjustment : Optimize pharmacokinetics using allometric scaling from rodent models .

Q. How can experimental design (DoE) optimize reaction conditions for derivatives with enhanced pharmacological profiles?

-

Factorial design : Vary factors like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) in a 2³ design.

Factor Low (-1) High (+1) Temperature 25°C 60°C Catalyst 5 mol% 15 mol% Solvent DMF THF -

Response surface methodology (RSM) : Model yield (%) and purity (%) to identify Pareto-optimal conditions .

Q. What structural modifications to the isoxazole or thiadiazole rings could mitigate toxicity while retaining activity?

- Isoxazole substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at position 3 to reduce metabolic oxidation .

- Thiadiazole bioisosteres : Replace sulfur with selenium (1,2,3-selenadiazole) to lower hepatotoxicity .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported IC₅₀ values across different assays?

Q. What statistical tools are recommended for analyzing structure-activity relationships (SAR) in derivatives?

- Partial least squares (PLS) regression : Correlate descriptors (e.g., logP, polar surface area) with activity.

- Cluster analysis : Group derivatives by substituent patterns (e.g., alkyl vs. aryl) to identify activity trends .

Methodological Innovations

Q. How can machine learning (ML) accelerate the discovery of novel derivatives with target-specific activity?

- Feature selection : Train ML models (e.g., random forests) on datasets including molecular weight, H-bond donors, and docking scores against kinases .

- Generative models : Use VAEs to design derivatives with optimized ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.